REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:22])[S:3]([C:6]1[C:7]([Cl:21])=[C:8]([Cl:20])[C:9]2[O:13][CH:12]([C:14]([O:16]CC)=[O:15])[CH2:11][C:10]=2[CH:19]=1)(=[O:5])=[O:4].C(=O)([O-])[O-].[K+].[K+].Cl>O1CCCC1>[CH3:1][N:2]([CH3:22])[S:3]([C:6]1[C:7]([Cl:21])=[C:8]([Cl:20])[C:9]2[O:13][CH:12]([C:14]([OH:16])=[O:15])[CH2:11][C:10]=2[CH:19]=1)(=[O:4])=[O:5] |f:1.2.3|
|
Name
|
ethyl 5-(N,N-dimethylsulfamoyl)-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C=1C(=C(C2=C(CC(O2)C(=O)OCC)C1)Cl)Cl)C
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 72 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave residue, which
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer is dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave an oil, which
|
Type
|
CUSTOM
|
Details
|
is then recrystallized from either
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)C=1C(=C(C2=C(CC(O2)C(=O)O)C1)Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.868 g | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:22])[S:3]([C:6]1[C:7]([Cl:21])=[C:8]([Cl:20])[C:9]2[O:13][CH:12]([C:14]([O:16]CC)=[O:15])[CH2:11][C:10]=2[CH:19]=1)(=[O:5])=[O:4].C(=O)([O-])[O-].[K+].[K+].Cl>O1CCCC1>[CH3:1][N:2]([CH3:22])[S:3]([C:6]1[C:7]([Cl:21])=[C:8]([Cl:20])[C:9]2[O:13][CH:12]([C:14]([OH:16])=[O:15])[CH2:11][C:10]=2[CH:19]=1)(=[O:4])=[O:5] |f:1.2.3|
|
Name
|
ethyl 5-(N,N-dimethylsulfamoyl)-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C=1C(=C(C2=C(CC(O2)C(=O)OCC)C1)Cl)Cl)C
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 72 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave residue, which
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer is dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave an oil, which
|
Type
|
CUSTOM
|
Details
|
is then recrystallized from either
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)C=1C(=C(C2=C(CC(O2)C(=O)O)C1)Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.868 g | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |